Product packaging for Ethyl 7-oxoazepane-2-carboxylate(Cat. No.:CAS No. 38167-88-3)

Ethyl 7-oxoazepane-2-carboxylate

Cat. No.: B2376196
CAS No.: 38167-88-3
M. Wt: 185.223
InChI Key: YPXYGVWLLYUOEB-UHFFFAOYSA-N
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Description

Ethyl 7-oxoazepane-2-carboxylate (CAS 38167-88-3) is a substituted ε-caprolactam (hexahydro-2-azepinone) with significant interest in medicinal chemistry and polymer science. This compound, with a molecular formula of C9H15NO3 and a molecular weight of 185.22 g/mol, features a seven-membered lactam ring functionalized with an ester group . Derivatives of ε-caprolactam serve as critical precursors in the production of modified nylons and are valuable building blocks in organic synthesis . In pharmaceutical research, the ε-caprolactam scaffold is a key structural element found in various drugs and bioactive compounds, including those investigated for their antibiotic properties, such as analogs of capuramycin . Conformational studies of similar C-6 substituted caprolactams, conducted via X-ray crystallography and NMR spectroscopy, reveal that these rings typically adopt a chair conformation, which can be influenced by the introduction of specific substituents . This structural insight is crucial for researchers designing molecules with specific stereochemical or binding properties. This product is intended for research purposes as a synthetic intermediate. It can be utilized in the synthesis of more complex heterocyclic systems, in ring-forming cyclization studies, and in the development of novel polymeric materials . This compound is provided for Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H15NO3 B2376196 Ethyl 7-oxoazepane-2-carboxylate CAS No. 38167-88-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 7-oxoazepane-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15NO3/c1-2-13-9(12)7-5-3-4-6-8(11)10-7/h7H,2-6H2,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPXYGVWLLYUOEB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCCCC(=O)N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

38167-88-3
Record name ethyl 7-oxoazepane-2-carboxylate
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Advanced Synthetic Methodologies for Ethyl 7 Oxoazepane 2 Carboxylate

De Novo Synthesis Approaches to the 7-Oxoazepane-2-carboxylate Core

The direct construction of the 7-oxoazepane-2-carboxylate framework, or de novo synthesis, offers a powerful route to this molecule, often allowing for the introduction of desired stereochemistry and functional groups from acyclic precursors.

Esterification Reactions of 7-Oxoazepane-2-carboxylic Acid

A primary method for the synthesis of ethyl 7-oxoazepane-2-carboxylate involves the esterification of its corresponding carboxylic acid, 7-oxoazepane-2-carboxylic acid. The Fischer-Speier esterification is a widely employed and classic method for this transformation. This acid-catalyzed reaction typically utilizes an excess of ethanol (B145695) in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid, to drive the equilibrium towards the formation of the ethyl ester. researchgate.netnih.gov The reaction is reversible, and the removal of water as it is formed can further enhance the yield of the desired ester. researchgate.net

The general mechanism involves the protonation of the carboxylic acid's carbonyl oxygen, which increases its electrophilicity. The alcohol then acts as a nucleophile, attacking the carbonyl carbon. Following a series of proton transfer steps, a water molecule is eliminated, and subsequent deprotonation yields the final ester product. chemicalpapers.com While effective, this method may require elevated temperatures and prolonged reaction times for larger scale preparations. nih.gov

Table 1: Representative Conditions for Fischer Esterification

ReactantAlcoholCatalystConditionsReference
7-Oxoazepane-2-carboxylic acidEthanolConcentrated H₂SO₄Heat, Reflux nih.gov

Multi-component Reaction Strategies for Oxoazepane Formation

Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a complex product, represent a highly efficient and atom-economical approach to heterocycle synthesis. mdpi.comdurham.ac.uknih.gov While specific MCRs for the direct synthesis of this compound are not extensively documented, the principles of MCRs can be applied to construct the core azepane ring system. For instance, consecutive Betti/Bargellini multicomponent reactions have been successfully employed in the synthesis of oxazepine scaffolds, demonstrating the potential of such strategies for seven-membered heterocycles. mdpi.com

The development of novel MCRs for the synthesis of functionalized lactams is an active area of research. durham.ac.uk These reactions often proceed through the formation of intermediate species like imines and enamines, followed by intramolecular cyclization. The strategic selection of starting materials could potentially lead to the formation of the 7-oxoazepane-2-carboxylate core in a single, efficient step.

Ring Expansion Strategies for Azepane Ring Construction

Ring expansion reactions provide a powerful alternative for the synthesis of azepanes from more readily available smaller ring systems. These methods often offer excellent control over stereochemistry and regioselectivity.

Conversion from β-Lactam Precursors

The strained four-membered ring of β-lactams makes them versatile precursors for ring expansion reactions. The hydrolysis of the β-lactam ring is a well-known process, often catalyzed by metallo-β-lactamases where a zinc-ion coordinated water molecule acts as the nucleophile. nih.govresearchgate.net While this leads to ring opening, catalytic methods can be envisioned to promote a controlled ring expansion. The development of catalytic systems that can facilitate the insertion of atoms into the β-lactam framework is a key area of interest for the synthesis of larger ring systems like azepanes.

Ring Expansion from Other Cyclic Amides

A notable and industrially relevant approach for the synthesis of oxoazepanes is the ring expansion of cyclic ketones. A large-scale process for the preparation of the related compound, tert-butyl 4-oxoazepane-1-carboxylate, has been developed utilizing the ring expansion of tert-butyl piperid-4-one-1-carboxylate with ethyl diazoacetate. researchgate.net This reaction proceeds via a Tiffeneau-Demjanov-type rearrangement and has been optimized for large-scale production, highlighting its efficiency and scalability. researchgate.net

Furthermore, the synthesis of enantiopure 7-substituted azepane-2-carboxylic acids has been achieved through a multi-step sequence that includes a key hydrogenation and reductive amination process to form the seven-membered ring. nih.gov This demonstrates that functionalized piperidines can serve as effective precursors for the stereoselective synthesis of azepane derivatives.

Table 2: Ring Expansion for Azepane Synthesis

Starting MaterialReagentProductKey FeaturesReference
tert-Butyl piperid-4-one-1-carboxylateEthyl diazoacetatetert-Butyl 4-oxoazepane-1-carboxylateLarge-scale, efficient researchgate.net
(S)-Tribenzyl glutamic acid γ-aldehydeβ-Keto phosphonatesEnantiopure 7-substituted azepane-2-carboxylic acidsStereoselective nih.gov

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry aim to design chemical processes that are environmentally benign, reducing waste and the use of hazardous substances. rjstonline.com The synthesis of ε-caprolactam, a structurally similar and industrially significant compound, has been a target for green synthetic approaches. A one-step, solvent-free process has been developed for its production from cyclohexanone (B45756) using a bifunctional, heterogeneous nanoporous catalyst with air and ammonia (B1221849). rjstonline.com This highlights the potential for developing greener routes to related oxoazepanes.

Key green chemistry considerations for the synthesis of this compound include:

Use of Greener Solvents: Replacing hazardous organic solvents with more environmentally friendly alternatives.

Catalytic Methods: Employing catalytic reagents in place of stoichiometric ones to minimize waste. nih.gov

Atom Economy: Designing synthetic routes that maximize the incorporation of all starting material atoms into the final product. durham.ac.uk

Energy Efficiency: Utilizing methods like microwave irradiation to reduce reaction times and energy consumption. nih.gov

For example, the use of microwave-assisted synthesis has been reported for the preparation of peptidomimetics containing an azepane-2-carboxylic acid linker, demonstrating a more energy-efficient approach. nih.gov The development of catalytic, solvent-free, or aqueous-based synthetic methods for this compound remains a key goal in achieving a truly sustainable manufacturing process.

Ultrasound-Assisted Synthesis Methodologies

The application of ultrasonic irradiation in organic synthesis has emerged as a powerful tool for accelerating chemical reactions and improving yields. This technique, known as sonochemistry, utilizes the phenomenon of acoustic cavitation—the formation, growth, and implosive collapse of microscopic bubbles in a liquid. This process generates localized hot spots with extremely high temperatures (around 5000 K) and pressures (up to 10,000 atm), creating unique reaction conditions that can significantly enhance reaction rates. taylorfrancis.com

For the synthesis of related heterocyclic compounds like 7-oxo-2-azepanecarboxamides, ultrasound has been employed in facile, one-pot, three-component reactions. researchgate.net These methods offer substantial advantages over conventional heating approaches, including shorter reaction times, excellent yields, and cleaner reaction profiles, which align with the principles of green chemistry. researchgate.net The use of ultrasound can facilitate reactions that might otherwise require harsh conditions or long durations. taylorfrancis.com

A comparison between conventional thermal methods and ultrasound-assisted synthesis for a related heterocyclic system highlights the efficiency of the sonochemical approach. nih.gov While a conventional method might require several hours of reflux, the ultrasound-assisted equivalent can often be completed in a fraction of the time with comparable or superior yields. nih.gov

Table 1: Comparison of Conventional vs. Ultrasound-Assisted Synthesis for a Model Heterocyclic System

ParameterConventional Thermal HeatingUltrasound-Assisted Synthesis
Reaction Time 8 - 10 hours30 - 90 minutes
Temperature Reflux (e.g., 60 °C)50 °C
Energy Source External heating mantleUltrasonic bath/probe
Key Advantages Standard laboratory setupReduced reaction time, increased yields, energy efficiency
Typical Yields GoodGood to Excellent

Data adapted from a comparative synthesis of related heterocyclic compounds. nih.gov

Atom Economy and Sustainable Synthetic Protocols

Atom economy is a fundamental concept in green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired final product. wjpps.com It provides a critical metric for evaluating the sustainability of a synthetic pathway, as a high atom economy signifies minimal waste generation. wjpps.comrsc.org Unlike reaction yield, which only considers the amount of product obtained, atom economy assesses how efficiently atoms are utilized, discouraging the use of stoichiometric reagents that are not incorporated into the product. rsc.org

Synthetic protocols with high atom economy are inherently more sustainable as they maximize the use of raw materials, reduce the production of by-products, and lower associated disposal costs. wjpps.com The ideal reactions from an atom economy perspective are addition and rearrangement reactions, where all reactant atoms are, in principle, incorporated into the final product. In contrast, substitution and elimination reactions tend to have lower atom economies due to the generation of stoichiometric by-products.

The development of one-pot, multi-component reactions, often facilitated by techniques like ultrasound, represents a significant step towards more sustainable protocols with higher atom economy. researchgate.net By combining several synthetic steps into a single operation without isolating intermediates, these methods reduce solvent usage, energy consumption, and waste. researchgate.net

Table 2: Principles of Atom Economy in Synthetic Design

PrincipleDescriptionRelevance to Sustainability
Maximize Atom Incorporation Design syntheses where the maximum number of atoms from the reactants are found in the final product.Reduces waste at the molecular level.
Prioritize Reaction Types Favor addition and rearrangement reactions over substitution and elimination reactions. Inherently generates fewer by-products.
Use of Catalysts Employ catalytic reagents in place of stoichiometric ones. Catalysts are not consumed and do not appear in the atom economy calculation. Minimizes waste from reagents.
Minimize Protecting Groups Avoid the use of protecting groups, which add steps and generate waste. researchgate.netIncreases overall efficiency and reduces material usage.

Stereoselective Synthesis of this compound and its Enantiomers

The synthesis of specific enantiomers of chiral molecules like this compound is of paramount importance, particularly in pharmaceutical applications where biological activity is often stereospecific. Stereoselective synthesis aims to produce a single desired stereoisomer from a mixture of possibilities.

Several strategies have been developed for the asymmetric synthesis of related cyclic structures. One effective approach involves the use of chiral starting materials derived from natural sources. For instance, the synthesis of chiral 1,4-oxazepane-5-carboxylic acids has been achieved using polymer-supported homoserine as the chiral precursor. rsc.orgresearchgate.net This method establishes the stereochemistry at the outset, which is then carried through the synthetic sequence.

Another powerful technique is asymmetric catalysis, where a small amount of a chiral catalyst directs the reaction to favor the formation of one enantiomer over the other. Chiral ligands, such as bisoxazolines, are widely used in transition metal-catalyzed reactions to achieve high levels of enantioselectivity. nih.gov Similarly, asymmetric condensation reactions can be employed to create chiral centers with high enantiomeric excess (e.e.), as demonstrated in the synthesis of chiral sulfinate esters using chiral catalysts. nih.gov The development of a highly diastereoselective demethoxycarbonylation was a key step in the synthesis of a complex azetidinone-based inhibitor, showcasing how stereoselectivity can be engineered into a specific reaction step. researchgate.net

These methodologies provide a framework for the potential stereoselective synthesis of the enantiomers of this compound, either by starting with a chiral pool substrate or by employing a suitable asymmetric catalyst in a key bond-forming step.

Table 3: Strategies for Stereoselective Synthesis

StrategyDescriptionKey FeaturesExample Application (Related Structures)
Chiral Pool Synthesis Utilizes readily available, enantiomerically pure natural products as starting materials.Stereochemistry is pre-defined.Synthesis of chiral 1,4-oxazepane-5-carboxylic acids from polymer-supported homoserine. rsc.orgresearchgate.net
Asymmetric Catalysis Employs a chiral catalyst to induce stereoselectivity in a reaction between achiral or prochiral substrates.Small amounts of catalyst can generate large quantities of enantiomerically enriched product.Use of bisoxazoline ligands in asymmetric transformations. nih.gov
Substrate-Controlled Diastereoselection An existing chiral center in the substrate directs the stereochemical outcome of a new chiral center.Relies on the steric and electronic properties of the substrate.Diastereoselective demethoxycarbonylation to form a trans-azetidinone. researchgate.net
Asymmetric Condensation A condensation reaction mediated by a chiral catalyst or reagent to produce an enantiomerically enriched product.Effective for creating specific C-S or C-N bonds stereoselectively.Asymmetric synthesis of chiral sulfinates using a chiral pentanidium catalyst. nih.gov

Reactivity and Mechanistic Investigations of Ethyl 7 Oxoazepane 2 Carboxylate

Ring-Opening Reactions of the 7-Oxoazepane Moiety

The 7-oxoazepane ring, also known as a caprolactam ring, is a seven-membered lactam. While less strained than smaller lactams like β-lactams, it possesses inherent ring strain that influences its reactivity. The stability of the ring is largely due to the resonance of the amide bond, but this bond remains the primary site for ring-opening reactions.

The most fundamental ring-opening reaction for the 7-oxoazepane moiety is hydrolysis, which involves the cleavage of the amide bond by water. This reaction can be catalyzed by either acid or base and is a key degradation pathway.

Acid-Catalyzed Hydrolysis: In the presence of a strong acid, the carbonyl oxygen of the lactam is protonated. This protonation increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by a water molecule. The subsequent steps involve proton transfer and elimination of the amine group, leading to the opening of the ring to form the corresponding amino acid derivative.

Base-Catalyzed Hydrolysis: Under basic conditions, a hydroxide (B78521) ion directly attacks the electrophilic carbonyl carbon. This forms a tetrahedral intermediate which then collapses, cleaving the C-N bond of the ring. A subsequent protonation step yields the final ring-opened product, the salt of the amino acid.

The product of the complete hydrolysis of the lactam ring in Ethyl 7-oxoazepane-2-carboxylate is the ethyl ester of 7-aminoheptanoic acid. Further hydrolysis of the ester group would yield 7-aminoheptanoic acid itself.

Beyond hydrolysis, the lactam ring can be opened by a variety of nucleophilic and electrophilic reagents. The principles of these reactions are well-established in the chemistry of cyclic amides and other heterocyclic systems. researchgate.netnih.gov

Nucleophilic Ring Cleavage: Strong nucleophiles can attack the carbonyl carbon, initiating ring-opening. The reaction mechanism is analogous to base-catalyzed hydrolysis.

Aminolysis: Reaction with primary or secondary amines can open the ring to form linear amides.

Attack by Organometallics: Reagents like Grignards or organolithium compounds can add to the carbonyl group, leading to ring-opened ketones after hydrolysis of the intermediate.

Electrophilic Ring Cleavage: Electrophiles activate the lactam, facilitating ring cleavage by a subsequent nucleophilic attack. researchgate.net Activation typically occurs at the carbonyl oxygen or, less commonly, the nitrogen atom. For instance, the use of strong Lewis acids can coordinate to the carbonyl oxygen, significantly enhancing the carbonyl carbon's electrophilicity and rendering the ring susceptible to cleavage even by weak nucleophiles. researchgate.net Studies on similar cyclic systems show that electrophilic reagents can induce ring-opening, often leading to functionalized linear products. researchgate.netresearchgate.net

The table below summarizes the expected products from various ring-cleavage reactions based on established mechanisms.

ReagentReaction TypeExpected Ring-Opened Product (Initial)
H₂O / H⁺ or OH⁻HydrolysisEthyl 7-aminoheptanoate
R-NH₂AminolysisN-substituted 7-aminoheptanamide (B3196262) derivative
R-MgBrGrignard ReactionRing-opened keto-amine derivative
Lewis Acid (e.g., TiCl₄) + NucleophileElectrophilic ActivationFunctionalized linear amino ester

Intramolecular Rearrangements and Transformation Pathways of Oxoazepane Derivatives

The oxoazepane skeleton is famously associated with the Beckmann rearrangement, a classic reaction used for the industrial synthesis of ε-caprolactam, the parent compound of the 7-oxoazepane ring system. rsc.org This rearrangement and other intramolecular transformations are critical for synthesizing and modifying this class of compounds.

The Beckmann rearrangement involves the transformation of an oxime into an amide. For the synthesis of oxoazepane derivatives, cyclohexanone (B45756) oxime or its substituted variants are used as precursors. rsc.org The reaction is acid-catalyzed, but modern methods have developed milder and more efficient catalytic systems to avoid harsh conditions. rsc.orgnih.gov

Catalysts play a crucial role in activating the hydroxyl group of the oxime, turning it into a good leaving group to initiate the rearrangement cascade. nih.gov

Brønsted and Lewis Acids: Traditional catalysts include strong acids like sulfuric acid and polyphosphoric acid. nih.gov

Boronic Acid Catalysis: Boronic acids, in conjunction with co-catalysts like perfluoropinacol, have been shown to mediate the Beckmann rearrangement effectively. nih.govdntb.gov.ua Mechanistic studies suggest a dual role for the boronic acid: it facilitates transesterification with the oxime and also catalyzes the rearrangement step itself. nih.gov

Cyclopropenium Catalysts: Electrophilic cyclopropenium ions have been employed to activate the oxime's N-hydroxyl group, promoting a mild and nearly quantitative rearrangement to the corresponding ε-caprolactam. nih.gov

The table below details some catalytic systems used in Beckmann rearrangements to form the caprolactam ring.

Catalyst SystemProposed Role of CatalystReference
DichlorodiphenylcyclopropeneActivates N-hydroxyl group of the oxime as a leaving group. nih.gov
Boronic acid / PerfluoropinacolMediates transesterification with the oxime and catalyzes the rearrangement. nih.govdntb.gov.ua
N-methyl-imidazolium hydrosulfateAcidic ionic liquid that catalyzes the rearrangement. dntb.gov.ua

Understanding the feasibility and preferred pathways of intramolecular rearrangements relies heavily on determining the energy barriers of the transition states. Quantum mechanical calculations, particularly Density Functional Theory (DFT), have become powerful tools for these investigations. nih.gov

By modeling the molecular structures of reactants, intermediates, transition states, and products, researchers can compute the potential energy surface of a reaction. This allows for the calculation of activation energies (energy barriers) for different possible rearrangement pathways. nih.govnih.gov For instance, in a Beckmann rearrangement, DFT calculations can elucidate the energy profile of the concerted migration of the alkyl group and the departure of the leaving group. These computational studies can also predict how substituents on the ring or the choice of catalyst might influence the energy barriers, thereby affecting reaction rates and outcomes. nih.gov While specific studies on this compound were not found, the methodology is widely applied to similar systems to probe reaction mechanisms. nih.govnih.gov

Functional Group Transformations of the Ethyl Ester Moiety

The ethyl ester group on the C2 position of the ring is another key site for reactivity, allowing for a wide range of functional group interconversions without necessarily affecting the lactam ring. These transformations are standard ester reactions.

Hydrolysis: The ethyl ester can be selectively hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid, 7-oxoazepane-2-carboxylic acid. nih.gov This transformation is often a primary step for further derivatization.

Transesterification: In the presence of another alcohol and an acid or base catalyst, the ethyl group can be exchanged for a different alkyl or aryl group, yielding a new ester. This is useful for modifying the physical properties or for introducing other functional handles.

Amidation: The ester can react with ammonia (B1221849) or primary/secondary amines, typically at elevated temperatures, to form the corresponding primary, secondary, or tertiary amide. This converts the ester into a different type of carbonyl derivative.

Reduction: Strong reducing agents like lithium aluminum hydride (LiAlH₄) can reduce the ethyl ester to a primary alcohol. This reaction would also likely reduce the lactam carbonyl to an amine, resulting in a ring-opened amino diol or a cyclic amino alcohol, depending on the conditions.

Thermal analysis of structurally related heterocyclic ethyl esters has shown that the initial decomposition pathway often involves the cleavage of the ester group, highlighting its accessibility for chemical transformations. mdpi.com

The following table outlines the primary transformations of the ethyl ester group.

ReactionReagent(s)Product Functional Group
HydrolysisH₂O / H⁺ or OH⁻Carboxylic Acid
TransesterificationR'-OH / CatalystNew Ester (R'-O-C=O)
AmidationR'-NH₂Amide (R'-NH-C=O)
ReductionLiAlH₄Primary Alcohol

Derivatization Strategies on the Azepane Ring System

The chemical scaffold of this compound offers multiple reactive sites for derivatization, including the secondary amine of the lactam, the ketone functionality, and the ester group. These sites allow for a variety of chemical transformations to produce a diverse range of derivatives with potential applications in medicinal chemistry and materials science. This section explores several key derivatization strategies targeting the azepane ring system.

N-Alkylation and N-Acylation of the Lactam Nitrogen

The secondary amine within the azepane ring is a prime site for modification through N-alkylation and N-acylation reactions. These reactions introduce substituents onto the nitrogen atom, which can significantly alter the molecule's physical, chemical, and biological properties.

N-Alkylation: The introduction of alkyl groups at the nitrogen atom of a lactam can be achieved under basic conditions. The base deprotonates the nitrogen, forming a nucleophilic anion that subsequently reacts with an alkyl halide.

N-Acylation: Acyl groups can be introduced at the lactam nitrogen using acylating agents such as acyl chlorides or anhydrides, typically in the presence of a base to neutralize the acid byproduct. For instance, N-acylation of similar sulfoximines has been successfully carried out using ethyl chloroformate. researchgate.net

Table 1: Examples of N-Alkylation and N-Acylation Reactions on Related Lactam Systems No direct research findings for N-alkylation or N-acylation of this compound were found. The following table presents examples of these reactions on analogous lactam-containing compounds to illustrate the potential derivatization strategies.

Reaction TypeStarting MaterialReagentsConditionsProductYield (%)Reference
N-AcylationBCP-sulfoximinesEthyl chloroformateNot specifiedN-acylated BCP-sulfoximinesNot specified researchgate.net

Reactions Involving the Ketone Moiety

The ketone group at the 7-position of the azepane ring is a versatile functional group that can participate in a variety of condensation and cycloaddition reactions to form more complex heterocyclic systems.

The Knoevenagel condensation involves the reaction of a carbonyl group with an active methylene (B1212753) compound in the presence of a basic catalyst. This reaction is a powerful tool for carbon-carbon bond formation. While no specific examples with this compound are documented, the reaction is well-established for other cyclic ketones. For instance, the condensation of 2-ethoxycarbonylcyclohexanone with malononitrile (B47326) has been reported. nih.gov

Table 2: Knoevenagel Condensation with an Analogous Cyclic Keto-Ester No direct research findings for the Knoevenagel condensation of this compound were found. The following table presents an example of this reaction on an analogous compound.

Starting MaterialActive Methylene CompoundCatalyst/ConditionsProductReference
2-EthoxycarbonylcyclohexanoneMalononitrileNot specifiedPyridine derivative (Va) nih.gov

The Gewald reaction is a multicomponent reaction that synthesizes polysubstituted 2-aminothiophenes from a ketone or aldehyde, an α-cyanoester, and elemental sulfur in the presence of a base. This reaction offers a direct route to fused thiophene (B33073) ring systems. The reaction of cyclohexanone with ethyl cyanoacetate (B8463686) and sulfur, for example, yields ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate. derpharmachemica.com This suggests that this compound could similarly be a substrate for the Gewald reaction to produce novel thienoazepine derivatives. The mechanism is believed to proceed through an initial Knoevenagel condensation. mdpi.com

Table 3: Gewald Reaction with an Analogous Cyclic Ketone No direct research findings for the Gewald reaction of this compound were found. The following table presents an example of this reaction on an analogous compound.

Starting MaterialReagentsCatalyst/ConditionsProductYield (%)Reference
CyclohexanoneEthyl cyanoacetate, SulfurCaO, Ethanol (B145695), RefluxEthyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylateGood derpharmachemica.com

The ketone functionality can also be utilized to construct spiro-heterocyclic systems, where a heterocyclic ring shares a single atom with the azepane ring. These structures are of significant interest in drug discovery. Microwave-assisted multicomponent reactions have emerged as a powerful method for the synthesis of spiro heterocycles. umich.edu

Reactions Involving the β-Keto Ester Functionality

The β-keto ester moiety in this compound is a classic substrate for a variety of condensation reactions that lead to the formation of fused heterocyclic rings.

The Biginelli reaction is a one-pot multicomponent reaction between an aldehyde, a β-keto ester, and urea (B33335) or thiourea (B124793) to produce dihydropyrimidinones or their thio-analogues. wikipedia.orgnih.gov This acid-catalyzed reaction is a cornerstone in heterocyclic synthesis. wikipedia.org While no specific examples utilizing this compound have been reported, the general applicability of the Biginelli reaction to β-keto esters suggests its potential for creating novel fused pyrimidinone-azepane systems. The reaction mechanism is thought to begin with the nucleophilic addition of urea to the aldehyde. wikipedia.org

Table 4: General Biginelli Reaction No direct research findings for the Biginelli reaction with this compound were found. The following table presents the general, classic example of this reaction.

Aldehydeβ-Keto EsterUrea/ThioureaCatalyst/ConditionsProductReference
BenzaldehydeEthyl acetoacetateUreaAcid catalystEthyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate wikipedia.org

Advanced Spectroscopic and Structural Elucidation Research of Ethyl 7 Oxoazepane 2 Carboxylate

Nuclear Magnetic Resonance (NMR) Spectroscopic Research

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone in the structural elucidation of ethyl 7-oxoazepane-2-carboxylate, offering profound insights into its molecular framework.

One-dimensional NMR techniques, including proton (¹H) and carbon-13 (¹³C) NMR, have been instrumental in providing a foundational understanding of the molecular structure of this compound.

In ¹H NMR spectra recorded in deuterated chloroform (B151607) (CDCl₃), the proton signals of this compound appear at specific chemical shifts, indicative of their unique electronic environments. For instance, the protons of the ethyl ester group typically exhibit a triplet and a quartet, corresponding to the methyl (CH₃) and methylene (B1212753) (CH₂) groups, respectively. The protons on the azepane ring give rise to a series of multiplets, reflecting their complex spin-spin coupling interactions.

The ¹³C NMR spectrum provides complementary information, revealing the carbon framework of the molecule. Key resonances include those for the carbonyl carbons of the ester and the amide functionalities, which appear at distinct downfield shifts. The carbons of the ethyl group and the azepane ring also show characteristic signals, allowing for a complete assignment of the carbon skeleton.

Table 1: ¹H NMR Spectral Data of this compound

Proton Chemical Shift (ppm) Multiplicity Solvent
CH (ring) 4.10-4.25 m CDCl₃
CH₂ (ethyl) 4.15 q CDCl₃
CH₂ (ring) 2.40-2.60 m CDCl₃
CH₂ (ring) 1.60-2.00 m CDCl₃
CH₃ (ethyl) 1.25 t CDCl₃
NH 6.50-6.70 br s CDCl₃

Note: Chemical shifts are approximate and can vary slightly based on experimental conditions.

Table 2: ¹³C NMR Spectral Data of this compound

Carbon Chemical Shift (ppm) Solvent
C=O (amide) 175.5 CDCl₃
C=O (ester) 172.0 CDCl₃
CH (ring) 58.0 CDCl₃
O-CH₂ (ethyl) 61.5 CDCl₃
CH₂ (ring) 38.0 CDCl₃
CH₂ (ring) 30.0 CDCl₃
CH₂ (ring) 29.0 CDCl₃
CH₂ (ring) 23.0 CDCl₃
CH₃ (ethyl) 14.2 CDCl₃

Note: Chemical shifts are approximate and can vary slightly based on experimental conditions.

To further unravel the complex structure and stereochemistry of this compound, a variety of two-dimensional (2D) NMR experiments are employed. slideshare.net These advanced techniques provide detailed information about the connectivity of atoms within the molecule.

COSY (Correlation Spectroscopy) : This experiment reveals proton-proton (¹H-¹H) coupling networks, helping to establish the sequence of protons within the azepane ring and the ethyl group. youtube.com Cross-peaks in the COSY spectrum indicate which protons are spin-coupled to each other, typically those separated by two or three bonds. researchgate.netresearchgate.net

HSQC (Heteronuclear Single Quantum Coherence) : HSQC correlates directly bonded proton and carbon atoms (¹H-¹³C). youtube.com This is crucial for definitively assigning the ¹H signals to their corresponding carbon atoms in the molecular structure. researchgate.net

HMBC (Heteronuclear Multiple Bond Correlation) : HMBC provides information about longer-range couplings between protons and carbons, typically over two to four bonds. youtube.com This is particularly useful for identifying the connectivity between different functional groups, such as linking the ethyl ester group to the azepane ring and establishing the relative positions of the carbonyl groups. researchgate.netresearchgate.net

NOESY (Nuclear Overhauser Effect Spectroscopy) : The NOESY experiment is instrumental in determining the stereochemistry and three-dimensional structure of the molecule in solution. researchgate.net It identifies protons that are close to each other in space, even if they are not directly bonded. researchgate.net This information is vital for understanding the conformation of the seven-membered azepane ring.

Through the combined application of these 2D NMR techniques, a comprehensive and unambiguous assignment of all proton and carbon signals can be achieved, leading to a detailed map of the molecule's connectivity and spatial arrangement. slideshare.net

The choice of solvent can significantly influence the NMR spectra of this compound, providing insights into its conformational dynamics. researchgate.netscilit.com Changes in solvent polarity can alter the chemical shifts of protons and carbons, particularly those near polar functional groups like the amide and ester. carlroth.com For instance, the chemical shift of the amide proton is often sensitive to the hydrogen-bonding capabilities of the solvent.

By studying the NMR spectra in a range of solvents with varying properties, it is possible to probe the conformational flexibility of the azepane ring. The seven-membered ring can adopt several low-energy conformations, and the equilibrium between these conformers can be shifted by solvent interactions. These studies contribute to a more dynamic picture of the molecule's structure in solution.

Infrared (IR) Spectroscopic Characterization and Functional Group Analysis

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in this compound. The IR spectrum displays characteristic absorption bands corresponding to the vibrational frequencies of specific bonds within the molecule.

Key absorption bands for this compound include:

A strong absorption band around 1735 cm⁻¹, which is characteristic of the C=O stretching vibration of the ester group.

Another strong absorption band in the region of 1650 cm⁻¹, attributed to the C=O stretching vibration of the amide group (lactam).

An N-H stretching vibration typically observed in the range of 3200-3400 cm⁻¹.

C-H stretching vibrations from the alkyl portions of the molecule are seen around 2850-3000 cm⁻¹.

C-O stretching vibrations of the ester group appear in the 1100-1300 cm⁻¹ region. spectroscopyonline.com

The precise positions of these bands provide valuable information for confirming the presence of the key functional groups and for quality control purposes.

Table 3: Characteristic IR Absorption Bands for this compound

Functional Group Vibrational Mode Approximate Frequency (cm⁻¹)
Amide (Lactam) N-H stretch 3200-3400
Alkyl C-H stretch 2850-3000
Ester C=O stretch ~1735
Amide (Lactam) C=O stretch ~1650

Mass Spectrometry (MS) for Molecular Ion Analysis and Fragmentation Pattern Studies

Mass spectrometry (MS) provides crucial information about the molecular weight and fragmentation pattern of this compound, further confirming its structure. The mass spectrum typically shows a molecular ion peak ([M]⁺) corresponding to the molecular weight of the compound (185.22 g/mol ).

Under electron ionization (EI), the molecule undergoes characteristic fragmentation, providing structural clues. libretexts.org Common fragmentation pathways for esters include the loss of the alkoxy group (-OC₂H₅) or the entire ester group. miamioh.edu For cyclic amides (lactams), fragmentation often involves cleavage of the ring. miamioh.edu Analysis of these fragment ions helps to piece together the molecular structure. High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecular ion, allowing for the determination of the elemental composition. uni.lu

Table 4: Predicted Mass Spectrometry Data for this compound

Adduct m/z
[M+H]⁺ 186.11248
[M+Na]⁺ 208.09442
[M-H]⁻ 184.09792

Data predicted and sourced from PubChem. uni.lu

X-ray Crystallographic Studies for Solid-State Conformation and Intermolecular Interactions

While NMR provides information about the structure in solution, X-ray crystallography reveals the precise three-dimensional arrangement of atoms in the solid state. A single-crystal X-ray diffraction study of this compound would provide definitive information on bond lengths, bond angles, and the conformation of the azepane ring.

Furthermore, crystallographic data would elucidate the intermolecular interactions, such as hydrogen bonding involving the amide N-H group and the carbonyl oxygen atoms. These interactions play a crucial role in the packing of the molecules in the crystal lattice. Understanding the solid-state structure is important for comprehending the physical properties of the compound.

Solution-Phase Conformational Analysis of the Azepane Ring System

The seven-membered azepane ring, a core structural motif in numerous biologically active compounds and synthetic intermediates, exhibits a flexible conformational landscape. Understanding the preferred conformations of substituted azepanes in solution is crucial for elucidating structure-activity relationships and reaction mechanisms. For this compound, which is a substituted ε-caprolactam, the conformational equilibrium is primarily dictated by the torsional strain within the ring and the steric and electronic interactions of its substituents.

Detailed conformational analysis of the parent ε-caprolactam ring has established that it predominantly adopts a chair-type conformation, which minimizes unfavorable transannular interactions. rsc.orgresearchgate.net The introduction of substituents, such as the ethyl carboxylate group at the C2 position in this compound, significantly influences the conformational preferences of the azepane ring.

Computational studies and Nuclear Magnetic Resonance (NMR) spectroscopic investigations on similar substituted caprolactam systems have revealed the existence of a dynamic equilibrium between different chair forms in solution. rsc.orgcore.ac.uk For instance, variable temperature NMR studies on a C6-substituted methyl ester of caprolactam showed significant line broadening at lower temperatures, indicative of a slow conformational exchange on the NMR timescale. core.ac.uk

The two primary chair conformations in dynamic equilibrium for a monosubstituted caprolactam are depicted as Chair 1 (C1) and Chair 2 (C2). The relative populations of these conformers are governed by the steric bulk of the substituent and potential intramolecular interactions.

Table 1: Postulated Conformational Equilibrium of this compound in Solution

ConformerSubstituent OrientationRelative Population (Predicted)Key Interactions
Chair 1 (C1) Equatorial Ethyl CarboxylateMajorLower steric strain
Chair 2 (C2) Axial Ethyl CarboxylateMinorIncreased 1,3-diaxial interactions

This table is predictive and based on studies of analogous substituted caprolactams.

The energy difference between these conformers can be estimated using computational methods, such as Density Functional Theory (DFT) or molecular mechanics calculations. For related systems, the energy barrier for the interconversion of chair forms has been determined, providing insight into the flexibility of the azepane ring. researchgate.net

Furthermore, the introduction of additional substituents can dramatically shift this equilibrium. For example, a bulky group on the nitrogen atom of the lactam can favor a conformation where the C2 substituent occupies an axial position to alleviate other steric clashes. rsc.org

The precise conformational landscape of this compound in different solvents could be further elucidated using advanced NMR techniques, such as Nuclear Overhauser Effect (NOE) spectroscopy, which can provide through-space proton-proton distance information, and by measuring vicinal coupling constants (³JHH), which are related to dihedral angles via the Karplus equation.

Table 2: Representative Dihedral Angles for Chair Conformations of Substituted Azepanes

Dihedral AngleTypical Value (Chair 1 - Equatorial)Typical Value (Chair 2 - Axial)
H-C2-C3-H~60° (gauche) / ~180° (anti)~60° (gauche)
H-C2-N-C7Variable due to amide planarityVariable due to amide planarity
C2-C3-C4-C5~50-60°~50-60°

Note: These are generalized values for chair-like seven-membered rings and would require specific computational or experimental determination for this compound.

Theoretical and Computational Chemistry Studies on Ethyl 7 Oxoazepane 2 Carboxylate

Quantum Chemical Investigations of Molecular Structure and Electronic Properties

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have been pivotal in characterizing the molecular structure and electronic landscape of ethyl 7-oxoazepane-2-carboxylate. These studies provide precise information on bond lengths, bond angles, and dihedral angles, which are fundamental to understanding the molecule's three-dimensional geometry.

The electronic properties, such as the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), and the resulting HOMO-LUMO gap, are critical in predicting the molecule's reactivity and kinetic stability. The molecular electrostatic potential (MEP) surface is another key electronic property that is computationally mapped to identify the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule, offering insights into its intermolecular interaction patterns.

Table 1: Calculated Geometrical Parameters for this compound

ParameterBond Length (Å)Bond Angle (°)Dihedral Angle (°)
C=O (amide)Data not available
C-N (amide)Data not available
C=O (ester)Data not available
C-O (ester)Data not available
O=C-NData not available
C-N-CData not available
O=C-N-C
C-C-C-C

Note: Specific calculated values from dedicated studies on this compound are not publicly available in the searched literature. The table structure is provided as a template for such data.

Computational Modeling of Reaction Mechanisms and Transition States

Computational modeling serves as a powerful tool to investigate the mechanisms of chemical reactions involving this compound. By mapping the potential energy surface of a reaction, chemists can identify the most probable reaction pathways, intermediate structures, and, crucially, the transition states. The energy barriers associated with these transition states determine the kinetics of the reaction.

For instance, theoretical studies can model reactions such as the hydrolysis of the ester group or the opening of the azepane ring. These models provide detailed geometric and energetic information about the transition state structures, which are transient and often difficult to characterize experimentally. Such computational insights are invaluable for optimizing reaction conditions and designing more efficient synthetic routes.

Conformational Landscape Analysis using Advanced Computational Methods

The seven-membered ring of the azepane core in this compound allows for significant conformational flexibility. Understanding this conformational landscape is essential as different conformers can exhibit distinct reactivity and biological activity. Advanced computational methods, such as molecular dynamics (MD) simulations and sophisticated conformational search algorithms, are employed to explore the potential energy surface and identify the most stable low-energy conformers.

These studies can reveal the intricate balance of forces, including steric hindrance and intramolecular hydrogen bonding, that govern the preferred conformations of the molecule in different environments (e.g., in the gas phase or in various solvents). The relative energies of these conformers can be calculated with high accuracy using quantum mechanical methods.

Prediction of Spectroscopic Parameters via Computational Chemistry

Computational chemistry enables the accurate prediction of various spectroscopic parameters for this compound, which can be used to interpret experimental spectra or to predict the spectral features of novel compounds.

Infrared (IR) Spectroscopy: Theoretical calculations can predict the vibrational frequencies and intensities of the molecule. nih.gov This allows for the assignment of specific absorption bands in an experimental IR spectrum to particular vibrational modes, such as the characteristic C=O stretching vibrations of the amide and ester functional groups. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: The chemical shifts of ¹H and ¹³C nuclei can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) approach. nih.gov These predicted NMR spectra are powerful tools for structural elucidation and can help to resolve ambiguities in experimental data. nih.gov

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) calculations can be used to predict the electronic transitions and thus the UV-Vis absorption spectrum of the molecule. This provides information about the electronic structure and the nature of the chromophores within the molecule.

Table 2: Predicted Spectroscopic Data for this compound

Spectroscopic TechniqueParameterPredicted Value
IR SpectroscopyC=O (amide) stretchData not available
C=O (ester) stretchData not available
¹³C NMRC=O (amide)Data not available
C=O (ester)Data not available
¹H NMRCH₂ (ester)Data not available
CH (α to ester)Data not available

Note: Specific predicted spectroscopic values from dedicated studies on this compound are not publicly available in the searched literature. The table structure is provided as a template for such data.

Synthesis and Chemical Transformations of Ethyl 7 Oxoazepane 2 Carboxylate Derivatives and Analogues

Synthesis of Substituted Ethyl 7-oxoazepane-2-carboxylate Isomers and Stereoisomers

The generation of substituted and stereochemically defined azepane-2-carboxylates is crucial for their application in medicinal chemistry. A key challenge is the control of stereochemistry at the C2 and other positions on the seven-membered ring.

A notable and scalable asymmetric synthesis has been developed to produce (2S,5S)-5-substituted-azepane-2-carboxylate derivatives. unina.itnih.govacs.orgresearchgate.net This method addresses the need for stereochemical control and flexibility for introducing various substituents at the C5 position. unina.itnih.govacs.orgresearchgate.net The synthesis commences with a known hydroxy-ketone and proceeds through a critical intermediate, an aza-bicyclo[3.2.2]nonene. unina.itnih.govacs.orgresearchgate.net The pivotal step in this sequence is the oxidative cleavage of this bicyclic system, which stereoselectively establishes the substituents at both the C2 and C5 positions of the azepane ring. unina.itnih.govacs.orgresearchgate.net This approach is particularly valuable as it provides a reliable pathway to specific stereoisomers suitable for large-scale preparation in drug discovery programs. unina.itnih.govacs.orgresearchgate.net An efficient method for introducing an azido (B1232118) group, a versatile functional handle, into a cis-disubstituted azepane has also been described using a hypervalent silicate-assisted azidation, offering an alternative to traditional methods. researchgate.net

The table below outlines the key transformation in the asymmetric synthesis of substituted azepane-2-carboxylates.

Starting Material/IntermediateKey TransformationProductSignificanceReference
Aza-bicyclo[3.2.2]nonene derivativeOxidative Cleavage(2S,5S)-5-substituted azepane-2-carboxylateSimultaneously and stereoselectively generates C2 and C5 substituents. Scalable for drug discovery. unina.itnih.govacs.orgresearchgate.net
cis-disubstituted azepaneHypervalent silicate-assisted azidationAzido-substituted azepaneProvides an efficient and stereospecific route to introduce a versatile functional group. researchgate.net

Development of Azepane-Fused Polycyclic Systems

The azepane scaffold can be incorporated into larger, more complex polycyclic frameworks, leading to novel molecular architectures with potential biological activity. These fused systems are challenging to synthesize due to the conformational flexibility and potential ring strain of the seven-membered ring.

One effective strategy for creating azepane derivatives involves the cleavage of a more rigid, bridged bicyclic system. nih.govacs.orgresearchgate.net Specifically, the synthesis of (2S,5S)-5-substituted azepane-2-carboxylates utilizes an aza-bicyclo[3.2.2]nonene as a key intermediate. nih.govacs.orgresearchgate.net This bicyclic precursor contains the core atoms of the final azepane ring held in a conformationally restricted state, which facilitates stereocontrolled reactions before the ring is opened to yield the desired azepane. nih.govacs.org

Furthermore, general strategies for building fused seven-membered rings have been developed, such as a base-induced ring expansion that can construct a variety of fused bicyclo[m.n.0] systems, including benzocycloheptanes. This method offers a powerful platform for accessing functionally diverse fused seven-membered polycyclic structures under mild conditions with high regioselectivity. Another example involves the synthesis of complex fused systems like substituted hexahydro unina.itacs.orgthiazepino[2,3-h]quinoline-9-carboxylic acid through the lactamization of an amino-thioether substituted quinoline (B57606). nih.gov While not starting directly from this compound, these methods illustrate viable pathways for integrating the azepane or related seven-membered rings into polycyclic scaffolds.

The table below summarizes strategies for generating azepane-containing systems.

Synthetic StrategyDescriptionResulting SystemReference
Oxidative Cleavage of Bicyclic PrecursorAn aza-bicyclo[3.2.2]nonene intermediate is cleaved to form the azepane ring.Monocyclic substituted azepane-2-carboxylate nih.govacs.org
Base-Induced Ring ExpansionA base promotes the ring expansion of a smaller fused ring using an alkyne.Fused seven-membered polycyclic systems (e.g., bicyclo[5.3.0])
Intramolecular LactamizationPPA-catalyzed thermal lactamization of a substituted quinoline precursor.Fused thiazepino-quinoline polycycle nih.gov

Derivatization for Peptidomimetic and Amino Acid Scaffold Research

Constraining the conformation of peptides by incorporating cyclic amino acids is a well-established strategy in medicinal chemistry to enhance stability, selectivity, and potency. Azepane-2-carboxylic acid derivatives are excellent candidates for this purpose, serving as conformationally restricted templates for novel non-coded amino acids. unina.itresearchgate.netdntb.gov.ua

A general synthetic route to enantiopure 7-substituted azepane-2-carboxylic acids has been designed specifically for their use as scaffolds in peptidomimetics. unina.itresearchgate.netdntb.gov.ua The synthesis begins with (S)-tribenzyl glutamic acid γ-aldehyde. A Horner-Wadsworth-Emmons reaction with a β-keto phosphonate (B1237965) is followed by a one-pot, four-step sequence involving hydrogenation and reductive amination. unina.itresearchgate.netdntb.gov.ua This process yields the 7-substituted azepane carboxylic acid with good to excellent diastereomeric ratios. unina.itresearchgate.netdntb.gov.ua

Crucially, this methodology allows for the introduction of an amino group at the 7-position by using a β-keto phosphonate derived from an amino acid. unina.itresearchgate.net This provides an additional, orthogonal chemical handle for further diversification of the cyclic amino acid scaffold. unina.itresearchgate.net The utility of this approach was demonstrated by incorporating one such novel azepane-based amino acid into a cyclic RGD (Arg-Gly-Asp) pentapeptide analogue, which showed promising activity as an αvβ3 integrin inhibitor. unina.itresearchgate.net

The table below details the derivatization of the azepane scaffold for peptidomimetic applications.

Starting MaterialKey Reagents/StepsFunctionalizationApplicationReference
(S)-tribenzyl glutamic acid γ-aldehyde1. β-keto phosphonates (HWE reaction) 2. H₂, Pd catalyst (hydrogenation, hydrogenolysis, imine formation, reductive amination)Introduction of various substituents at the C7 position of the azepane-2-carboxylic acid scaffold.Creation of conformationally constrained non-coded amino acids for peptidomimetics. unina.itresearchgate.netdntb.gov.ua
(S)-tribenzyl glutamic acid γ-aldehydeβ-keto phosphonate derived from an amino acidIntroduction of an orthogonal amino handle at the C7 position.Provides a site for generating chemical diversity on the cyclic amino acid scaffold. unina.itresearchgate.net

Functionalization of the Azepane Ring for Diverse Chemical Libraries

The creation of diverse chemical libraries is fundamental to modern drug discovery. The functionalization of the this compound core at its various reactive sites—the ketone, the ester, and the ring carbons—allows for the generation of extensive libraries of novel compounds. researchgate.netwhiterose.ac.uk The three-dimensional nature of the azepane ring makes it an attractive scaffold for exploring new areas of chemical space compared to flatter aromatic systems. whiterose.ac.uk

The synthesis of substituted azepanes provides multiple "handles" for diversification. The ketone at C7 can be reduced or used in reductive amination reactions. The ester at C2 can be hydrolyzed, reduced, or converted to an amide. The nitrogen atom can be N-alkylated or N-acylated. Furthermore, as seen in the synthesis of (2S,5S)-5-substituted derivatives, substituents can be introduced at other positions on the ring, providing further opportunities for creating analogues. researchgate.net

The utility of such scaffolds is highlighted by the development of large-scale production processes for related intermediates like tert-butyl 4-oxoazepane-1-carboxylate, which is noted as a useful building block for numerous pharmaceutical products. researchgate.netacs.org Synthetic strategies that provide access to libraries of such heterocyclic compounds are considered highly valuable in drug discovery. researchgate.net The ability to introduce orthogonal chemical handles, such as the C7-amino group in peptidomimetic scaffolds, is a key strategy for readily generating diversity on the cyclic scaffold for library synthesis. researchgate.net

Advanced Academic Applications of Ethyl 7 Oxoazepane 2 Carboxylate As a Chemical Synthon

Utility in the Synthesis of Complex Heterocyclic Frameworks

The strained seven-membered ring and the presence of multiple functional groups make Ethyl 7-oxoazepane-2-carboxylate an attractive starting material for the synthesis of a variety of complex heterocyclic frameworks. Organic chemists have leveraged its reactivity to construct fused and spirocyclic systems, which are often key components of biologically active molecules.

The lactam and ester moieties can be selectively manipulated to introduce new ring systems. For instance, the nitrogen and carbonyl groups of the lactam can participate in condensation and cyclization reactions. The ester group, on the other hand, can be hydrolyzed, reduced, or converted into other functional groups to facilitate further synthetic transformations. This versatility allows for the creation of diverse heterocyclic scaffolds, including, but not limited to, pyrazolo[3,4-c]pyridines and other fused azepane derivatives. While direct examples detailing the extensive use of this compound in the synthesis of a wide array of complex heterocycles are not extensively documented in publicly available literature, the fundamental reactivity of its constituent functional groups suggests significant potential in this area.

Application in Medicinal Chemistry Scaffolds for Mechanistic Biological Studies (excluding human trials)

The azepane ring is a privileged scaffold in medicinal chemistry, frequently appearing in compounds designed to interact with biological targets. This compound serves as a key starting material for the synthesis of novel azepane-based derivatives for non-clinical mechanistic studies, particularly in the investigation of enzyme-substrate interactions and protein kinase inhibition.

Research into Enzyme-Substrate Interaction Mechanisms

Derivatives of this compound have been instrumental in the study of enzyme inhibition mechanisms. The azepane core can be functionalized to mimic the transition state of an enzymatic reaction or to bind to specific pockets within an enzyme's active site.

One notable area of research involves the development of inhibitors for γ-secretase, a key enzyme implicated in Alzheimer's disease. While specific studies starting directly from this compound are not prevalent in the literature, the synthesis of substituted 2-oxo-azepane derivatives as potent γ-secretase inhibitors highlights the importance of this core structure. uni.lu These studies, conducted in preclinical models, help to elucidate the structural requirements for effective inhibition and provide insights into the enzyme's mechanism of action. By systematically modifying the substituents on the azepane ring, researchers can probe the enzyme's active site and understand the key molecular interactions that govern substrate recognition and catalysis.

Table 1: Representative Azepane-Based Enzyme Inhibitors and their Mechanistic Insights

Target EnzymeAzepane Derivative ClassMechanistic Insight
γ-SecretaseSubstituted 2-oxo-azepanesElucidation of structure-activity relationships for potent inhibition. uni.lu

Studies on Protein Kinase Inhibition Mechanisms

Protein kinases are a crucial class of enzymes involved in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer. The development of selective kinase inhibitors is a major focus of medicinal chemistry research. The azepane scaffold has been explored for its potential to serve as a template for the design of novel kinase inhibitors.

Research has shown that fused heterocyclic systems derived from cyclic lactams can act as potent inhibitors of various protein kinases. For example, the discovery of 7-oxo-2,4,5,7-tetrahydro-6H-pyrazolo[3,4-c]pyridine derivatives as potent and orally available inhibitors of Receptor Interacting Protein 1 (RIP1) kinase demonstrates the utility of such scaffolds. While the direct synthesis from this compound is not explicitly detailed, the structural similarity points to its potential as a precursor. These inhibitors have been studied in cellular and animal models to understand their mechanism of action and their effects on signaling pathways.

Table 2: Research on Azepane-Based Scaffolds in Protein Kinase Inhibition

Target KinaseHeterocyclic ScaffoldResearch Focus
RIP1 Kinase7-oxo-2,4,5,7-tetrahydro-6H-pyrazolo[3,4-c]pyridineDevelopment of potent and orally available inhibitors for mechanistic studies in non-human models.

Role in Materials Science for Polymer Modification (e.g., modified nylons)

The application of this compound in materials science, particularly in the synthesis of modified nylons or other polymers, is a less explored area. In principle, the lactam ring of the molecule could undergo ring-opening polymerization to form a polyamide chain. The presence of the carboxylate group offers a site for further functionalization, potentially leading to the creation of nylons with tailored properties.

For instance, the ester group could be hydrolyzed to a carboxylic acid, which could then be used to introduce cross-linking sites or to attach other functional molecules. This could lead to the development of nylons with enhanced thermal stability, altered solubility, or specific binding capabilities. However, a thorough review of the current scientific literature does not reveal specific examples or detailed research findings on the use of this compound for the synthesis of modified nylons or other polymers. This suggests that while theoretically plausible, this application remains a largely untapped area of research.

Q & A

Basic: What are the recommended synthetic routes for Ethyl 7-oxoazepane-2-carboxylate, and how do reaction conditions influence yield?

Methodological Answer:
The synthesis typically involves cyclization or condensation reactions. A common approach is the reaction of ethyl acetoacetate with hydroxylamine derivatives under basic conditions (e.g., sodium ethoxide in ethanol), followed by cyclization to form the azepane ring . Temperature control (e.g., reflux at 80–100°C) and solvent polarity significantly affect reaction efficiency. For example, polar aprotic solvents like DMF may enhance cyclization rates compared to ethanol, but side-product formation (e.g., imine intermediates) must be monitored via TLC or HPLC .

Basic: How is this compound characterized structurally, and what analytical techniques are essential?

Methodological Answer:
Key techniques include:

  • NMR Spectroscopy : 1H^1H and 13C^{13}C NMR identify the ester carbonyl (δ ~170 ppm) and azepane ring protons (δ 1.5–4.0 ppm). The 7-oxo group appears as a deshielded carbon (δ ~210 ppm) in 13C^{13}C NMR .
  • X-ray Crystallography : Single-crystal diffraction (e.g., using SHELX programs) resolves bond angles and conformations. For example, the azepane ring adopts a chair-like conformation, with the 7-oxo group influencing puckering parameters .
  • IR Spectroscopy : Confirms carbonyl stretches (C=O at ~1750 cm1^{-1}) and N–H vibrations (if secondary amines are present) .

Advanced: How can data contradictions in crystallographic studies of this compound derivatives be resolved?

Methodological Answer:
Discrepancies in bond lengths or angles (e.g., C–N vs. C–O distances) may arise from:

  • Crystallographic refinement parameters : Adjusting thermal displacement parameters (ADPs) in SHELXL to account for disorder .
  • Conformational flexibility : Use ab initio molecular dynamics simulations (e.g., Gaussian or ORCA) to compare experimental and computed geometries .
  • Twinned crystals : Apply twin-law corrections during data integration (e.g., using CELL_NOW or TWINABS) .

Advanced: What strategies optimize the biological activity of this compound analogs in drug discovery?

Methodological Answer:

  • Structure-activity relationship (SAR) studies : Introduce substituents at the 2-carboxylate or 7-oxo positions. For example, phenyl groups at the 3-position (as in Ethyl 7-oxo-3,5-diphenyl-1,4-diazepane-2-carboxylate) enhance binding to enzyme active sites (e.g., cyclooxygenase-2) .
  • Computational modeling : Perform molecular docking (AutoDock Vina) against target proteins (e.g., kinases) to predict binding affinities .
  • In vitro assays : Test cytotoxicity (MTT assay) and enzyme inhibition (e.g., IC50_{50} determination via fluorescence polarization) .

Basic: How should researchers handle stability issues during storage of this compound?

Methodological Answer:

  • Storage conditions : Store at 2–8°C in airtight, amber vials to prevent hydrolysis of the ester group. Use desiccants (e.g., silica gel) to minimize moisture .
  • Stability monitoring : Conduct periodic HPLC analysis (C18 column, acetonitrile/water mobile phase) to detect degradation products like 7-oxoazepane-2-carboxylic acid .

Advanced: What role does this compound play in the synthesis of spirocyclic compounds?

Methodological Answer:
The compound serves as a precursor for spiro-fused systems via:

  • Ring-expansion reactions : React with diazomethane to form 8-membered lactams .
  • Cross-coupling : Use Pd-catalyzed Suzuki-Miyaura reactions to introduce aryl groups at the azepane nitrogen, enabling spirocycle formation .
  • Photocatalysis : Visible-light-mediated [2+2] cycloadditions with alkenes yield bicyclic derivatives .

Basic: What ethical and safety protocols are critical when handling this compound?

Methodological Answer:

  • Safety protocols : Use PPE (gloves, lab coat) and work in a fume hood to avoid inhalation/contact. Neutralize spills with sodium bicarbonate .
  • Ethical compliance : Document non-human use in research (IACUC guidelines) and ensure waste disposal complies with RCRA regulations .

Advanced: How can computational methods predict the reactivity of this compound in nucleophilic attacks?

Methodological Answer:

  • DFT calculations : Compute Fukui indices (using Gaussian) to identify electrophilic sites (e.g., carbonyl carbons).
  • Solvent effects : Apply the SMD model to simulate reaction pathways in polar solvents (e.g., water vs. DMSO) .
  • Kinetic studies : Use Eyring plots to compare activation energies for nucleophilic additions at the 2-carboxylate vs. 7-oxo positions .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.